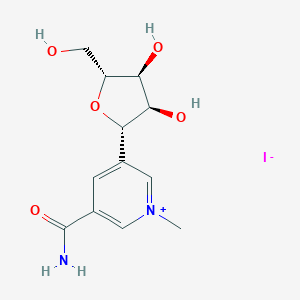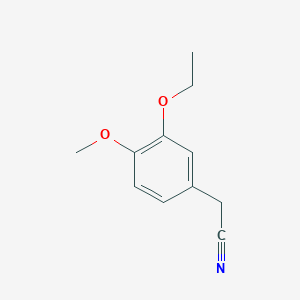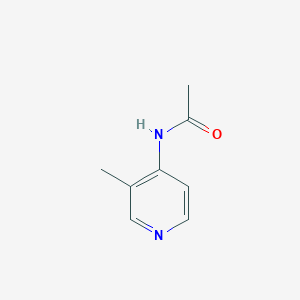
5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide, commonly known as AMP or Adenosine monophosphate, is a nucleotide that plays a crucial role in various biochemical processes. AMP is synthesized in the body through various pathways and is important for energy metabolism, signal transduction, and protein synthesis.
Wirkmechanismus
AMP acts as a signaling molecule in various biochemical processes. It binds to specific receptors on the cell surface and activates various signaling pathways. AMP also acts as a substrate for enzymes such as AMP-activated protein kinase (AMPK) and adenylate cyclase. AMPK is a key regulator of energy metabolism and is activated by the binding of AMP. Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), which is an important signaling molecule in various cellular processes.
Biochemical and Physiological Effects:
AMP has various biochemical and physiological effects on the body. It plays a crucial role in energy metabolism, signal transduction, and protein synthesis. AMP also regulates various cellular processes such as cell growth, differentiation, and apoptosis. AMP has been shown to have neuroprotective effects and to improve cognitive function in animal models. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in humans.
Vorteile Und Einschränkungen Für Laborexperimente
AMP has several advantages for lab experiments, including its availability, stability, and low cost. AMP can be easily synthesized in the laboratory using various methods. It is also stable under various conditions and can be stored for long periods. However, one of the limitations of using AMP in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
AMP has several potential future directions for scientific research. One of the potential future directions is the study of AMP in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. AMP has been shown to have anti-tumor effects and to improve insulin sensitivity in humans. Another potential future direction is the study of AMP in the regulation of energy metabolism and aging. AMP has been shown to activate AMPK, which is a key regulator of energy metabolism and aging. Finally, the study of AMP in the development of new drugs and therapies is also a potential future direction. AMP has several unique properties that make it an attractive target for drug development.
Conclusion:
In conclusion, 5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide, commonly known as AMP, is a nucleotide that plays a crucial role in various biochemical processes. AMP is synthesized in the body through various pathways and is important for energy metabolism, signal transduction, and protein synthesis. AMP has various scientific research applications, including its use as a substrate for enzymes, a modulator of enzyme activity, and as a signaling molecule. AMP has several potential future directions for scientific research, including the study of AMP in the treatment of various diseases, the regulation of energy metabolism and aging, and the development of new drugs and therapies.
Synthesemethoden
AMP is synthesized in the body through various pathways, including de novo synthesis and salvage pathways. In the de novo synthesis pathway, AMP is synthesized from simple molecules such as amino acids, sugars, and carbon dioxide. In the salvage pathway, AMP is synthesized from the breakdown of other nucleotides such as ADP and ATP. AMP can also be synthesized chemically in the laboratory using various methods such as enzymatic synthesis, chemical synthesis, and fermentation.
Wissenschaftliche Forschungsanwendungen
AMP has various scientific research applications, including its use as a substrate for enzymes, a modulator of enzyme activity, and as a signaling molecule. AMP is also used in the study of energy metabolism, signal transduction, and protein synthesis. AMP is used in the study of various diseases such as cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
107325-69-9 |
|---|---|
Molekularformel |
C12H17IN2O5 |
Molekulargewicht |
396.18 g/mol |
IUPAC-Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C12H16N2O5.HI/c1-14-3-6(2-7(4-14)12(13)18)11-10(17)9(16)8(5-15)19-11;/h2-4,8-11,15-17H,5H2,1H3,(H-,13,18);1H/t8-,9-,10-,11+;/m1./s1 |
InChI-Schlüssel |
DFGLHJWCKIGKAU-ZCJARRQASA-N |
Isomerische SMILES |
C[N+]1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.[I-] |
SMILES |
C[N+]1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O.[I-] |
Kanonische SMILES |
C[N+]1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O.[I-] |
Synonyme |
5-beta-D-ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide 5-RACMP 5-ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)



